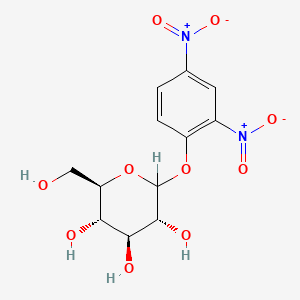

2',4'-Dinitrophenylglucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

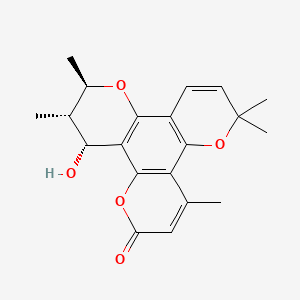

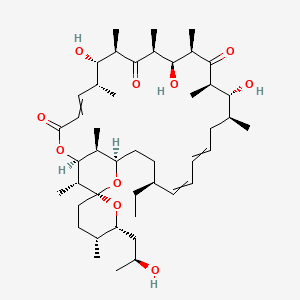

2',4'-Dinitrophenylglucopyranoside and its derivatives have been synthesized from O-trimethylsilylglycosyl halides by the Koenigs-Knorr reaction. The glycosyl halides required for this synthesis were prepared by treating the trimethylsilyl derivatives of the ethyl 1-thioglycosides with bromine. The resulting glycosides are assumed to have the pyranoid structure, and their syntheses provide insights into the mechanistic aspects of glycoside formation (Hengstenberg & Wallenfels, 1969).

Molecular Structure Analysis

The molecular structure of compounds containing the 2',4'-dinitrophenyl group has been extensively studied, including 1-(2,4-Dinitrophenyl)-3-(2-hydroxyphenyl)-4-methyl-1H-pyrazole, which demonstrates the complex arrangements and intramolecular interactions such as hydrogen bonding that stabilize the crystal structure of these compounds (Jeyakanthan, Velmurugan, Selvi, & Perumal, 1999).

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

2',4'-Dinitrophenylglucopyranoside serves as a critical hapten in molecular biology and immunoassay fields. Its derivatives have been used for preparing monoclonal antibodies, which can bind with protein carbonyls to form stable products. This binding is useful for validating oxidative stress levels with sensitive assays. The preparation of such antibodies involves conjugating the hapten with carrier proteins, enabling the generation of high-affinity antibodies for research and diagnostic purposes (Yang et al., 2006).

Environmental Science

In environmental science, the breakdown and bioremediation of nitroaromatic compounds related to 2',4'-Dinitrophenylglucopyranoside have been studied. Nocardioides sp. has been identified to mineralize similar compounds via pathways that include dinitrophenol intermediates. This degradation process underlines the potential for bioremediation strategies in treating polluted water and soil, highlighting the environmental relevance of understanding such pathways (Karthikeyan & Spain, 2016).

Synthetic Chemistry

In synthetic chemistry, novel derivatives of 2',4'-Dinitrophenylglucopyranoside have been synthesized for exploring biological activities. Multi-component reactions have been employed to create potent compounds with potential antibacterial, anti-tuberculosis, and cytotoxic activities. These compounds are synthesized through reactions involving dinitrophenylhydrazine, demonstrating the versatility of 2',4'-Dinitrophenylglucopyranoside derivatives in drug discovery and chemical biology (Vasava et al., 2019).

Eigenschaften

IUPAC Name |

(3R,4S,5S,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJUPNGKLHFUED-OZRWLHRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948639 |

Source

|

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Dinitrophenylglucopyranoside | |

CAS RN |

25775-97-7 |

Source

|

| Record name | 2',4'-Dinitrophenylglucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrophenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.